molecular formula C31H33N5O7 B12487999 Ethyl 3-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12487999
M. Wt: 587.6 g/mol
InChI Key: GMOGAYDVYVNNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoylpiperazine moiety, a morpholine ring, and a nitrobenzamide group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of Benzoylpiperazine: This step involves the reaction of piperazine with benzoyl chloride under basic conditions.

    Introduction of the Nitro Group: Nitration of a benzamide derivative using concentrated nitric acid and sulfuric acid.

    Morpholine Substitution:

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoylpiperazine and morpholine rings can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzoylpiperazine or morpholine derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE can be compared with similar compounds such as:

    ETHYL 4-(4-METHYL-PIPERAZIN-1-YL)-BENZOATE: Lacks the nitro and morpholine groups, resulting in different chemical and biological properties.

    ETHYL 4-(1-PIPERAZINYL)BENZOATE: Similar structure but without the benzoyl and nitro groups, leading to distinct reactivity and applications.

The uniqueness of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C31H33N5O7

Molecular Weight

587.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C31H33N5O7/c1-2-43-31(39)24-9-10-26(33-12-14-35(15-13-33)30(38)22-6-4-3-5-7-22)25(20-24)32-29(37)23-8-11-27(28(21-23)36(40)41)34-16-18-42-19-17-34/h3-11,20-21H,2,12-19H2,1H3,(H,32,37)

InChI Key

GMOGAYDVYVNNCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)N5CCOCC5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.